molecular formula C9H8N2O2 B1591858 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190315-58-2

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No. B1591858
CAS RN: 1190315-58-2
M. Wt: 176.17 g/mol
InChI Key: WXHMONUQDSWYOO-UHFFFAOYSA-N
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Description

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, also known as MPPC, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. MPPC is a versatile compound that can be synthesized through various methods and has been used in various scientific applications such as drug discovery, chemical biology, and organic synthesis.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has also been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been reported to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and antibacterial activities. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has also been reported to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several advantages as a research tool, including its ease of synthesis and versatility in various scientific applications. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is also relatively stable and can be stored for extended periods without significant degradation. However, 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, including the development of more efficient synthesis methods, the identification of its molecular targets, and the investigation of its potential as a therapeutic agent. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has shown promising results in various scientific applications, and further research is needed to fully understand its potential.

Scientific Research Applications

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been reported to have antitumor, anti-inflammatory, and antibacterial activities. 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has also been used as a building block in the synthesis of various biologically active compounds.

properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-2-8-7(4-11-9)6(5-12)3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHMONUQDSWYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593911
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190315-58-2
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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